molecular formula C10H14 B1201564 1,2,3,4-Tetramethylbenzene CAS No. 488-23-3

1,2,3,4-Tetramethylbenzene

Cat. No. B1201564
CAS RN: 488-23-3
M. Wt: 134.22 g/mol
InChI Key: UOHMMEJUHBCKEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of durene typically involves methylation processes of simpler aromatic compounds. For instance, durene can be synthesized by the methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts, representing a value-added aromatic route for producing high-end polyesters (Wen et al., 2022).

Scientific Research Applications

Application 1: Environmental Science and Pollution Research

  • Summary of the Application: 1,2,4,5-Tetramethylbenzene (1,2,4,5-TeMB), a volatile organic compound (VOC), is present in oily wastewater and can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .
  • Methods of Application or Experimental Procedures: The research involved studying the mechanisms, kinetics, and ecotoxicity in OH-initiated degradation of 1,2,4,5-TeMB in the environment . The potential energy surfaces (PESs) in the gas and aqueous phase were studied, and the dominant channel was found to be H abstraction from the benzene ring .
  • Results or Outcomes: The total reaction rate constant was calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data . The total rate constant in the aqueous phase is much lower than that in the gas phase . Ecologic toxicity analysis shows that 1,2,4,5-TeMB is very toxic to fish, daphnia, and green algae; and OH-initiated degradation in the environment will reduce its toxicity .

Application 2: Organic Chemistry

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene is used as a starting material in the preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .
  • Methods of Application or Experimental Procedures: The compound is prepared by reacting 1,2,3,4-Tetramethylbenzene with chlorosulfonic acid .
  • Results or Outcomes: The outcome of this reaction is the formation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .

Application 3: Production of Prehnitene

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene, also known as Prehnitene, is an organic compound classified as an aromatic hydrocarbon. It is a relatively easily oxidized benzene derivative .
  • Methods of Application or Experimental Procedures: Industrially, prehnitene can be isolated from the reformed fraction of oil refineries. It may also be produced by methylation of toluene, xylenes, and the trimethylbenzenes hemimellitene and pseudocumene .
  • Results or Outcomes: Prehnitene is one of three isomers of tetramethylbenzene, the other two being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). It is a flammable colorless liquid which is nearly insoluble in water but soluble in organic solvents .

Application 4: Thermochemistry Research

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene is used in thermochemistry research to study its properties and behaviors .
  • Methods of Application or Experimental Procedures: The compound’s properties such as gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, gas phase ion energetics data, IR Spectrum, mass spectrum (electron ionization), and UV/Visible spectrum are studied .
  • Results or Outcomes: The research provides valuable data on the compound’s properties, which can be used in various scientific fields .

Application 5: Production of Other Chemicals

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene is used as a starting material in the preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .
  • Methods of Application or Experimental Procedures: The compound is prepared by reacting 1,2,3,4-Tetramethylbenzene with chlorosulfonic acid .
  • Results or Outcomes: The outcome of this reaction is the formation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .

Application 6: Thermochemistry Research

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene is used in thermochemistry research to study its properties and behaviors .
  • Methods of Application or Experimental Procedures: The compound’s properties such as gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, gas phase ion energetics data, IR Spectrum, mass spectrum (electron ionization), and UV/Visible spectrum are studied .
  • Results or Outcomes: The research provides valuable data on the compound’s properties, which can be used in various scientific fields .

Safety And Hazards

1,2,3,4-Tetramethylbenzene is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

1,2,3,4-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOHMMEJUHBCKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060072
Record name 1,2,3,4-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name 1,2,3,4-Tetramethylbenzene
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Product Name

1,2,3,4-Tetramethylbenzene

CAS RN

488-23-3, 25619-60-7
Record name 1,2,3,4-Tetramethylbenzene
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Record name Prehnitene
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Record name Tetramethylbenzene (mixed isomers)
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Record name Benzene, 1,2,3,4-tetramethyl-
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Record name 1,2,3,4-Tetramethylbenzene
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Record name 1,2,3,4-tetramethylbenzene
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Record name 1,2,3,4-TETRAMETHYLBENZENE
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Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
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ethanol dimethylether
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C8
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Name
tri-methyl benzenes
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Name
tetramethyl benzenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
J Wanglu, P Ping'an, Y Chiling, X Zhongyao - Journal of Asian earth …, 2007 - Elsevier
1-Alkyl-2,3,6-trimethylbenzenes and a high relative amount of 1,2,3,4-tetramethylbenzene (TTMB) have been previously detected in the marine oils and asphaltenes in the oils from the …
Number of citations: 27 www.sciencedirect.com
MJL Hoefs, JDH Van Heemst, F Gelin… - Organic …, 1995 - Elsevier
Pyrolysates of kerogens isolated from Indian Ocean surface sediments and from Black Sea Unit II contain abundant 1,2,3,4-tetramethylbenzene (1,2,3,4-TMB) suggesting the presence …
Number of citations: 49 www.sciencedirect.com
WL Jia, PA Peng, ZY Xiao - Science in China Series D: Earth Sciences, 2008 - Springer
Although 1-alkyl-2,3,6-trimethylbenzenes and a high relative amount of 1,2,3,4-tetramethylbenzene have been detected in marine oils and oil asphaltenes from Tabei uplift in the Tarim …
Number of citations: 19 link.springer.com
鈴木仁美 - Journal of Synthetic Organic Chemistry, Japan, 1970 - jstage.jst.go.jp
1. 製 法温 度 計, 滴 下 漏 斗 お よ び 空 気 冷却 管 を備 え た 内容 500ml の 三 っ ロ フ ラス コ に tetramethylbenzene 混 合 物 (注 意 1) 679 (0.5 mol) と 濃 硫 酸 150g(1.53 mol) を と り, 磁 気 …
Number of citations: 3 www.jstage.jst.go.jp
AK Manglik, RB Moodie, K Schofield… - Journal of the …, 1981 - pubs.rsc.org
Durene (1,2,4,5-tetramethylbenzene) is nitrated in sulphuric acid at the encounter rate. Nitrations of nitrodurene and nitroprehnitene (nitro-1,2,3,4-tetramethylbenzene) are complicated …
Number of citations: 11 pubs.rsc.org
YW Yoon, SK Lee - Bulletin of the Korean Chemical Society, 2011 - Citeseer
The visible vibronic emission spectrum was recorded from the corona discharge of precursor 1, 2, 3, 4-tetramethylbenzene with a large amount of inert carrier gas helium using a pinhole…
Number of citations: 5 citeseerx.ist.psu.edu
SH Park, HK Rhee - Catalysis today, 2000 - Elsevier
The catalytic properties of zeolite NU-87 were investigated in the conversion of 1,2,4-trimethylbenzene in view of the product selectivity. To examine the catalysis by external acid sites, …
Number of citations: 65 www.sciencedirect.com
CP Butts, L Eberson, KL Fulton… - Acta Chemica …, 1996 - research-information.bris.ac.uk
Photolysis of the 1, 2, 3, 4-tetramethylbenzene-tetranitromethane charge-transfer complex yields the triad of 1, 2, 3, 4-tetramethylbenzene radical cation, nitrogen dioxide and …
Number of citations: 9 research-information.bris.ac.uk
P Launer, D McCaulay - Analytical Chemistry, 1951 - ACS Publications
T NFRARED frequencies characteristic of the number and position of substituting groups on an aromatic ring havebeen reported (1, 3, 5) for mono- and for all possible di-and trisub-…
Number of citations: 7 pubs.acs.org
P Alarcón, B Bohn, C Zetzsch - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
The reaction of OH radicals with a series of methylated benzenes was studied in a temperature range 300–350 K using a flash-photolysis resonance fluorescence technique. Reversible …
Number of citations: 12 pubs.rsc.org

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